molecular formula C6H5IN2O2 B3030888 2-Iodo-6-nitroaniline CAS No. 100704-34-5

2-Iodo-6-nitroaniline

Cat. No.: B3030888
CAS No.: 100704-34-5
M. Wt: 264.02 g/mol
InChI Key: XARDPQJTCVUKGC-UHFFFAOYSA-N
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Description

2-Iodo-6-nitroaniline is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with iodine and nitro groups, respectively

Mechanism of Action

Mode of Action

It’s known that aromatic amines like aniline can undergo diazotization . Diazotization involves the conversion of primary aromatic amines into diazonium salts, which are important intermediates for the preparation of various compounds . This process could potentially be a part of the mode of action of 2-Iodo-6-nitroaniline.

Biochemical Pathways

The compound’s potential to undergo diazotization suggests that it could affect biochemical pathways involving the synthesis of other compounds from diazonium salts .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and structure, suggest that it could potentially be absorbed and distributed in the body . Its metabolism and excretion would likely depend on its interactions with various enzymes and transporters in the body.

Result of Action

Given its potential to undergo diazotization, it could potentially be involved in the synthesis of various other compounds .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Similarly, the presence of other compounds could affect its ability to undergo reactions such as diazotization .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-6-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline followed by iodination. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction typically occurs in the presence of acetic acid at room temperature, providing high yields and selectivity .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve similar steps but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance efficiency and yield while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-nitroaniline undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Coupling Reactions: The iodine atom can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used.

Major Products:

    Reduction: The reduction of this compound typically yields 2-Iodo-6-aminobenzene.

    Coupling Reactions: These reactions can produce a variety of substituted benzene derivatives depending on the reactants used.

Scientific Research Applications

2-Iodo-6-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

    2-Nitroaniline: Similar structure but lacks the iodine atom. It is used in the synthesis of o-phenylenediamine.

    4-Nitroaniline: The nitro group is at the para position relative to the amino group. It is used in the production of dyes and pigments.

    2-Iodoaniline: Similar structure but lacks the nitro group. .

Uniqueness: 2-Iodo-6-nitroaniline is unique due to the presence of both iodine and nitro groups, which impart distinct reactivity and potential applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research fields.

Properties

IUPAC Name

2-iodo-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARDPQJTCVUKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570568
Record name 2-Iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100704-34-5
Record name 2-Iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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